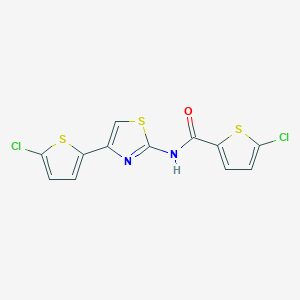

5-chloro-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-chloro-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide” is an organic compound with a specific chemical structure . It is a valuable intermediate that could be used to synthesize thrombopoietin .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(4-Chloro-2-thienyl)-5-bromo-2-thiazolylamine with cyclohexylpiperazine . The reaction mixture was extracted with water and EtOAc .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The anti-cyclooxygenase-2 activities of the compounds were assessed using a slightly modified protocol of the Glassman and White experiment .Physical And Chemical Properties Analysis

The compound appears as a powder or liquid. It has a density of 1.345±0.06 g/cm3 (Predicted) and a boiling point of 560.0±50.0℃ (Predicted) .Aplicaciones Científicas De Investigación

Anticancer Activity

- Thiophene-2-carboxamide derivatives, including those related to the specified compound, exhibit significant inhibitory activity against various cancer cell lines. Particularly, derivatives containing thiazolidinone ring or thiosemicarbazide moiety have shown promising results in in vitro cytotoxicity assays (Atta & Abdel‐Latif, 2021).

Antitubercular Properties

- Novel derivatives of thiophene carboxamides have been synthesized and evaluated for their antimycobacterial activity. Some of these compounds demonstrated significant effectiveness against Mycobacterium tuberculosis, with lower cytotoxicity profiles, suggesting potential for tuberculosis treatment (Marvadi et al., 2020).

Antimicrobial Activity

- Some thiophene carboxamide derivatives exhibit antimicrobial properties. For instance, compounds synthesized from 3-chloro-1-benzothiophene-2-carbonylchloride demonstrated significant antibacterial activity, indicating their potential in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Pharmaceutical Synthesis

- Thiophene carboxamides play a role in the synthesis of pharmaceutical compounds. For example, they are involved in the synthesis of Arotinolol Hydrochloride, a beta-blocker used for treating high blood pressure and heart-related conditions (Hongbin et al., 2011).

Structural and Chemical Analysis

- The compound's derivatives have been subject to crystal structure and Hirshfeld surface analysis, providing insights into their molecular structures. This kind of analysis is crucial for understanding the chemical behavior and potential applications of these compounds (Prabhuswamy et al., 2016).

Safety and Hazards

Due to the compound’s structure and properties, it may pose potential risks to human health and the environment. Appropriate protective measures, including wearing chemical protective gloves and goggles, should be taken when conducting experiments or operations with this compound. Furthermore, relevant safety guidelines and regulations should be followed for the proper handling and disposal of this compound .

Direcciones Futuras

The future directions for this compound could involve further studies on its pharmacological activities. The compound has shown promising antimicrobial activity and anticancer screening results indicated that certain derivatives were found to be the most active ones against breast cancer cell line . Therefore, these compounds have the potential to be used as lead compounds for rational drug designing .

Mecanismo De Acción

Target of Action

Similar compounds have been found to target the coagulation factor x .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability .

Result of Action

Based on its potential target, it might have antithrombotic effects .

Action Environment

Similar compounds are typically stored in a dark place, under an inert atmosphere .

Análisis Bioquímico

Biochemical Properties

It is known that this compound is a potent inhibitor of the coagulation factor X . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the coagulation pathway.

Cellular Effects

Given its role as a direct FXa inhibitor, it is likely to influence cell function by impacting cell signaling pathways related to coagulation .

Molecular Mechanism

It is known to exert its effects at the molecular level by inhibiting the activity of the coagulation factor X . This suggests that it may bind to this enzyme and inhibit its function, thereby affecting the coagulation pathway.

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal conditions .

Metabolic Pathways

Given its role as a direct FXa inhibitor, it is likely to be involved in the coagulation pathway .

Propiedades

IUPAC Name |

5-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2OS3/c13-9-3-1-7(19-9)6-5-18-12(15-6)16-11(17)8-2-4-10(14)20-8/h1-5H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVVYPFLGQJXLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(5-Methylthiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2631565.png)

![N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide](/img/structure/B2631572.png)

![2-[(4-Fluorophenyl)sulfonyl]ethanamine](/img/structure/B2631573.png)

![(E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide](/img/structure/B2631575.png)

![N-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2631581.png)

![3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2631586.png)